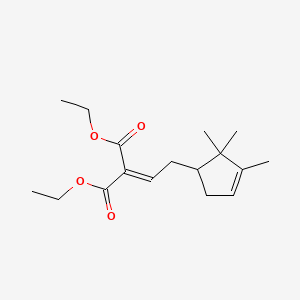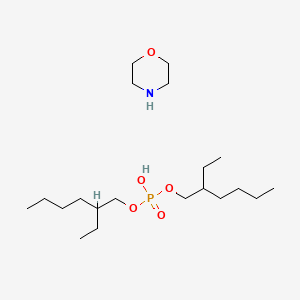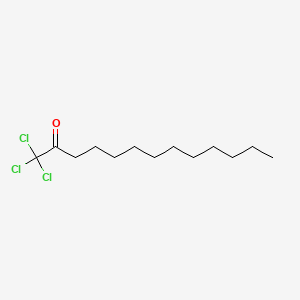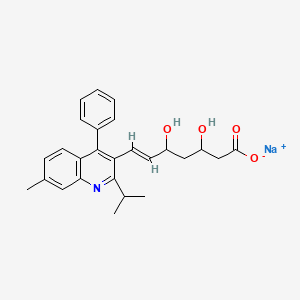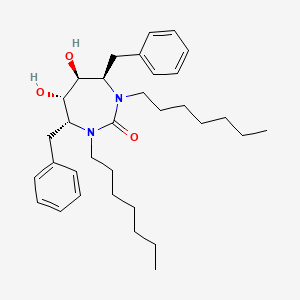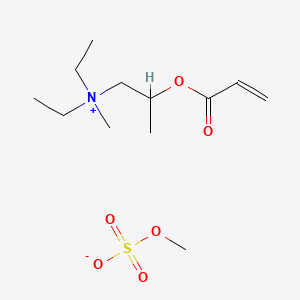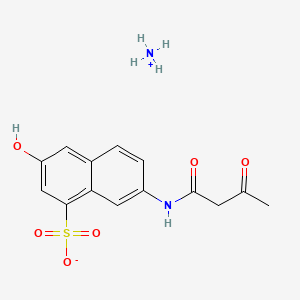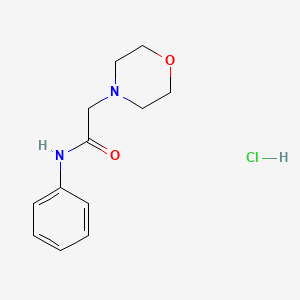
4-Morpholineacetamide, N-phenyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-phenyl-, monohydrochloride typically involves the alkylation of corresponding amines with alkylating reagents. One common method includes the reaction of N-phenylmorpholine with chloroacetyl chloride in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholineacetamide, N-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenylmorpholine N-oxide, while reduction may produce N-phenylmorpholine .
Aplicaciones Científicas De Investigación
4-Morpholineacetamide, N-phenyl-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anticonvulsant properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-Morpholineacetamide, N-phenyl-, monohydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the transmission of nerve impulses . This binding can modulate the activity of these channels, leading to its observed anticonvulsant effects.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- 4-Morpholineacetamide, N-(2-iodophenyl)-, monohydrochloride
- 4-Morpholineacetamide, N-(2-bromophenyl)-, monohydrochloride
Uniqueness
4-Morpholineacetamide, N-phenyl-, monohydrochloride is unique due to its specific structure, which imparts distinct pharmacological properties. Its ability to interact with neuronal sodium channels sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
Propiedades
Número CAS |
143579-11-7 |
|---|---|
Fórmula molecular |
C12H17ClN2O2 |
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-N-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(10-14-6-8-16-9-7-14)13-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,13,15);1H |
Clave InChI |
RFXLEJXVWWFWGZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(=O)NC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


